molecular formula C22H24N2O4 B2930786 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide CAS No. 952961-85-2

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide

Cat. No.: B2930786
CAS No.: 952961-85-2
M. Wt: 380.444
InChI Key: CXBSAVUKVGPSQV-UHFFFAOYSA-N
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Description

2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide (CAS: 952961-85-2) is a synthetic small molecule characterized by a unique structural architecture. Its core consists of an isoxazole ring substituted at the 5-position with a 3,4-dimethoxyphenyl group and at the 3-position with an acetamide moiety linked to a 4-isopropylphenyl substituent (Fig. 1).

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-14(2)15-5-8-17(9-6-15)23-22(25)13-18-12-20(28-24-18)16-7-10-19(26-3)21(11-16)27-4/h5-12,14H,13H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBSAVUKVGPSQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of Phenyl Groups: The 3,4-dimethoxyphenyl and 4-isopropylphenyl groups are introduced through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally related molecules, focusing on core scaffolds, substituents, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula (if available) Notable Features
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide (Target) Isoxazole 3,4-Dimethoxyphenyl, 4-isopropylphenylacetamide Not provided Combines isoxazole core with dual methoxy and bulky isopropyl groups
2-(4-Isopropyl-3-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Phenoxyacetamide Sulfamoyl, 5-methylisoxazole, 4-isopropyl-3-methylphenoxy C22H25N3O5S Sulfamoyl group enhances polarity; phenoxy and methylisoxazole add complexity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl, benzoyl C17H19NO3 Ethyl linker between benzamide and dimethoxyphenyl; simpler scaffold
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Benzothiazole 3,4-Dimethoxyphenylacetamide, trifluoromethyl Not provided Benzothiazole core with electron-withdrawing CF3 group; methoxy positional similarity to target
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole 3,4,5-Trimethoxyphenylacetamide, trifluoromethyl Not provided Increased methoxy substitution compared to target; potential for enhanced binding

Key Structural Differences and Implications

Core Heterocycle: The target’s isoxazole core (a five-membered ring with O and N) contrasts with the benzothiazole (fused benzene-thiazole) in compounds and the benzamide in Rip-B (). The phenoxyacetamide in features a sulfamoyl group, which introduces hydrogen-bonding capability absent in the target .

Substituent Patterns :

  • The 3,4-dimethoxyphenyl group in the target is shared with Rip-B and one benzothiazole analog (). However, Rip-B lacks the isoxazole heterocycle, instead employing a benzamide backbone .
  • 4-Isopropylphenyl in the target provides steric bulk compared to the trifluoromethylbenzothiazole in compounds, which may improve metabolic stability .

Physicochemical Properties: The target’s lipophilicity is likely higher than Rip-B (due to the isopropyl group) but lower than ’s phenoxyacetamide (which has a hydrophobic methylisoxazole and sulfamoyl group) .

Research Findings and Limitations

  • Synthetic Accessibility : The target’s isoxazole core is synthetically modular, allowing for derivatization at the 3- and 5-positions, as seen in . This contrasts with benzothiazoles (), which require more complex fused-ring synthesis .
  • Limitations : Evidence gaps include the target’s molecular formula, exact solubility, and experimental bioactivity data. Comparisons rely on inferred properties from structural analogs.

Biological Activity

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide, also known by its CAS number 953232-70-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O5C_{22}H_{24}N_{2}O_{5}, with a molecular weight of 396.4 g/mol. The compound features an isoxazole ring substituted with a 3,4-dimethoxyphenyl group and an acetamide moiety attached to a 4-isopropylphenyl group.

PropertyValue
Molecular FormulaC22H24N2O5C_{22}H_{24}N_{2}O_{5}
Molecular Weight396.4 g/mol
CAS Number953232-70-7

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activities. For instance, benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial in various cancers. The structure-activity relationship (SAR) studies suggest that the presence of the isoxazole ring enhances the inhibitory effects on cancer cell proliferation .

Neuroprotective Effects

Preliminary investigations suggest that the compound may exhibit neuroprotective properties by inhibiting monoamine oxidase B (MAO-B). This enzyme is linked to neurodegenerative diseases such as Parkinson's disease. Compounds with similar structural features have demonstrated significant MAO-B inhibition in vitro, suggesting potential therapeutic applications .

Antimicrobial Activity

The compound's structural components may also confer antimicrobial properties. Research indicates that derivatives of isoxazole and benzamide can possess notable antimicrobial activity against various pathogens. Studies show that modifications in the side chains significantly affect their efficacy against bacteria and fungi .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against specific cancer cell lines and microbial strains. The results indicate varying degrees of cytotoxicity and inhibition of growth, which are promising for further development as therapeutic agents.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored a series of benzamide derivatives for their RET kinase inhibitory activity. Among these compounds, those structurally similar to our target compound showed IC50 values indicating effective inhibition of cell proliferation driven by RET mutations .

Case Study 2: Neuroprotective Mechanism

Research focusing on MAO-B inhibitors highlighted that compounds featuring the isoxazole moiety could effectively reduce oxidative stress in neuronal cells. The findings suggest that 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(4-isopropylphenyl)acetamide may offer neuroprotective effects through similar mechanisms .

Table 2: Summary of Biological Activities

Activity TypeFindings
AntitumorSignificant inhibition of RET kinase
NeuroprotectivePotential MAO-B inhibition
AntimicrobialNotable activity against bacterial strains

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